molecular formula C17H14N6OS2 B14803003 (4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14803003
M. Wt: 382.5 g/mol
InChI Key: DEHGNDRQBBSBAX-UHFFFAOYSA-N
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Description

5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-ylhydrazono)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a pyrazolone core with thiazole and methylphenyl substituents

Preparation Methods

The synthesis of 5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-ylhydrazono)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the thiazole and pyrazolone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thioamides, hydrazines, and various catalysts. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pH, and solvent choice.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazolone rings. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-ylhydrazono)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrazolone rings can participate in binding interactions, influencing biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other thiazole and pyrazolone derivatives, such as:

  • 2-phenyl-4H-1,3-thiazol-4-one
  • 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Compared to these compounds, 5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-ylhydrazono)-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14N6OS2

Molecular Weight

382.5 g/mol

IUPAC Name

5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yldiazenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C17H14N6OS2/c1-10-3-5-12(6-4-10)13-9-26-17(19-13)23-15(24)14(11(2)22-23)20-21-16-18-7-8-25-16/h3-9,22H,1-2H3

InChI Key

DEHGNDRQBBSBAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=NC=CS4

Origin of Product

United States

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